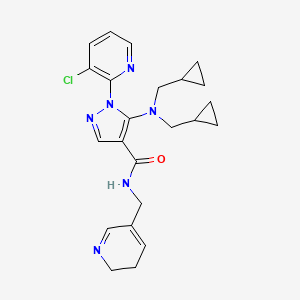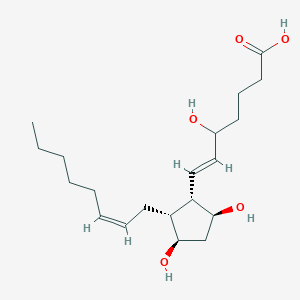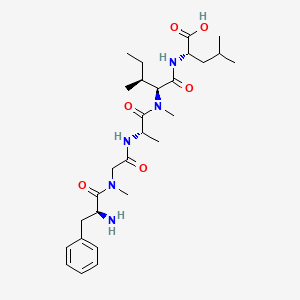
F(N-Me)GA(N-Me)IL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of F(N-Me)GA(N-Me)IL involves the double N-methylation of the partial islet amyloid polypeptide sequence. The process typically includes the following steps:
Peptide Synthesis: The initial peptide sequence is synthesized using solid-phase peptide synthesis.
N-Methylation: The peptide is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for large-scale production.
Purification: The synthesized peptide is purified using high-performance liquid chromatography to ensure high purity
Analyse Des Réactions Chimiques
Types of Reactions
F(N-Me)GA(N-Me)IL primarily undergoes the following types of reactions:
Substitution Reactions: The N-methyl groups can be substituted under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Hydrolysis Agents: Hydrochloric acid, sodium hydroxide
Major Products
Substituted Derivatives: Products formed by substitution of the N-methyl groups.
Hydrolyzed Peptides: Smaller peptide fragments formed by hydrolysis
Applications De Recherche Scientifique
F(N-Me)GA(N-Me)IL has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide interactions and modifications.
Biology: Investigated for its role in inhibiting amyloid formation, which is relevant to diseases like Alzheimer’s
Medicine: Potential therapeutic applications in preventing amyloid-related diseases.
Industry: Utilized in the development of peptide-based materials and drugs
Mécanisme D'action
F(N-Me)GA(N-Me)IL exerts its effects by interacting with the native islet amyloid polypeptide sequences to inhibit amyloid formation. The double N-methylation prevents the formation of β-sheet structures, thereby reducing amyloidogenicity and cytotoxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylated Peptides: Other peptides with N-methylation that exhibit similar properties.
Islet Amyloid Polypeptide Derivatives: Derivatives of the islet amyloid polypeptide sequence
Uniqueness
F(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which significantly reduces its amyloidogenicity and cytotoxicity compared to other similar compounds .
Propriétés
Formule moléculaire |
C28H45N5O6 |
|---|---|
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H45N5O6/c1-8-18(4)24(25(35)31-22(28(38)39)14-17(2)3)33(7)26(36)19(5)30-23(34)16-32(6)27(37)21(29)15-20-12-10-9-11-13-20/h9-13,17-19,21-22,24H,8,14-16,29H2,1-7H3,(H,30,34)(H,31,35)(H,38,39)/t18-,19-,21-,22-,24-/m0/s1 |
Clé InChI |
LNLASHQISXSIET-JHWWHNMOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


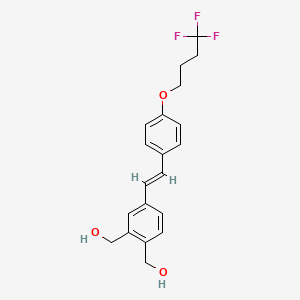
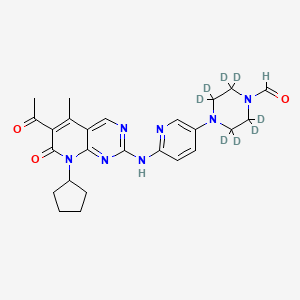
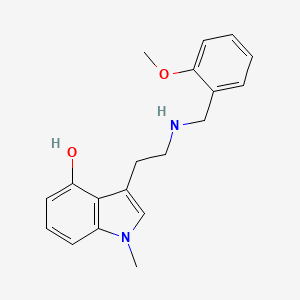

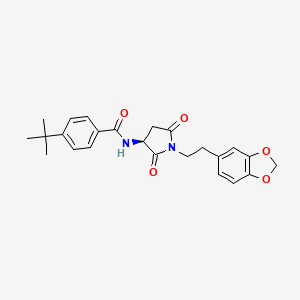
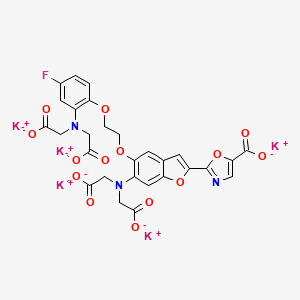
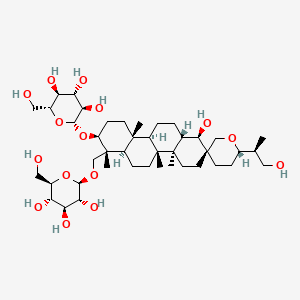

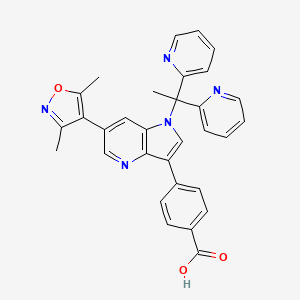
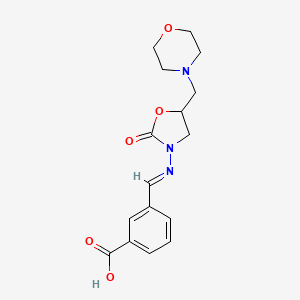
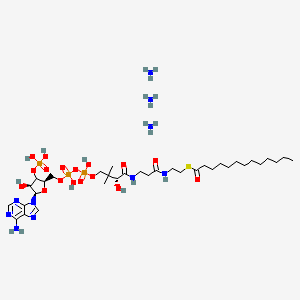
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
